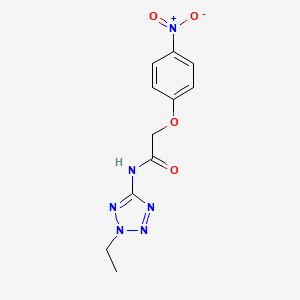
N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a tetrazole ring, a nitrophenoxy group, and an acetamide moiety, which could contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the nitrophenoxy group, and the acetamide linkage. Common reagents and conditions used in these steps may include:
Tetrazole formation: Using azide and nitrile precursors under acidic or basic conditions.
Nitrophenoxy group introduction: Nitration of phenol derivatives followed by etherification.
Acetamide linkage: Acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” may undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group could be susceptible to oxidation, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The tetrazole ring and acetamide moiety may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Utilizing reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the tetrazole or acetamide moieties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of “N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
“N-(2-ethyl-2H-tetrazol-5-yl)-2-(4-nitrophenoxy)acetamide” is unique due to the presence of the nitrophenoxy group, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-2-16-14-11(13-15-16)12-10(18)7-21-9-5-3-8(4-6-9)17(19)20/h3-6H,2,7H2,1H3,(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQVQIKFSJOBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














